

# Application Notes and Protocols for Hsd17B13 Inhibitors in Liver Organoids

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## Compound of Interest

Compound Name: Hsd17B13-IN-96

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## Introduction

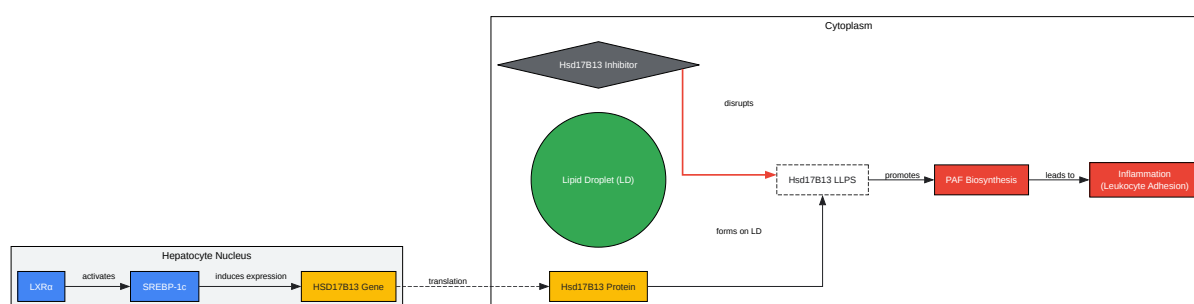
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a liver-specific, lipid droplet-associated protein implicated in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3][4][5] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver disease, suggesting that inhibiting Hsd17B13 is a promising therapeutic strategy.[6][7][8] Liver organoids, three-dimensional in vitro culture systems that recapitulate the cellular complexity and function of the native liver, offer a powerful platform for modeling liver diseases and testing the efficacy of novel therapeutic agents like Hsd17B13 inhibitors.[9][10]

These application notes provide a comprehensive overview and detailed protocols for utilizing Hsd17B13 inhibitors in human liver organoid models of NAFLD.

## Mechanism of Action and Signaling Pathway

Hsd17B13 is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets.[2][4] Its expression is significantly upregulated in patients with NAFLD.[1][2][4][5] The proposed mechanism involves Hsd17B13 in promoting lipid accumulation and inflammation.[3][11] Its expression can be induced by the liver X receptor- $\alpha$  (LXR- $\alpha$ ) via the sterol regulatory element-binding protein-1c (SREBP-1c).[7] Recent studies suggest that Hsd17B13 forms a liquid-liquid phase separation (LLPS) around lipid droplets, which enhances the biosynthesis of Platelet-Activating Factor (PAF). PAF, in turn, promotes fibrinogen synthesis and leukocyte

adhesion, key events in liver inflammation.[11] Inhibition of Hsd17B13 is expected to disrupt this cascade, reducing lipid accumulation and mitigating inflammation.



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Proposed signaling pathway of Hsd17B13 in liver inflammation.

## Experimental Data Summary

While specific data on Hsd17B13 inhibitors in liver organoids is emerging, studies using other models (hepatocytes, animal models) provide expected outcomes.

Table 1: Effect of Hsd17B13 Inhibition/Knockdown on Lipid Metabolism

Model System	Treatment	Key Finding	Outcome Metric	Reference
Human & Mouse Hepatocytes	BI-3231 (Hsd17B13 inhibitor)	Significant decrease in lipid accumulation under lipotoxic stress.	Triglyceride (TG) levels	<a href="#">[12]</a>
HepG2 Cells	Hsd17B13 overexpression	Increased lipid droplet formation.	Oil Red O Staining	<a href="#">[13]</a>

| High-Fat Diet Mice | shRNA-mediated Hsd17B13 knockdown | Attenuated liver steatosis and reduced hepatic triglycerides. | Liver TG content, histology |[\[14\]](#)[\[15\]](#) |

Table 2: Effect of Hsd17B13 Knockdown on Gene Expression in High-Fat Diet Mice

Gene Category	Gene Name	Effect of Hsd17B13 Knockdown	Biological Function	Reference
Fibrosis	Col1a1	Trended towards decrease	Collagen synthesis	<a href="#">[14]</a>
	Timp2	Significantly decreased	Matrix remodeling	<a href="#">[14]</a>
	Tgf-β	Trended towards decrease	Pro-fibrotic signaling	<a href="#">[14]</a>
Lipid Metabolism	Cd36	Decreased	Fatty acid uptake	<a href="#">[14]</a>
	Scd1	Decreased	Fatty acid synthesis	<a href="#">[14]</a>

| Phospholipid Metabolism| Cept1 | Normalized | Phospholipid synthesis |[\[16\]](#) |

## Protocols

The following protocols outline the establishment of liver organoids, induction of a steatosis phenotype, treatment with an Hsd17B13 inhibitor, and subsequent analysis.



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Overall experimental workflow for testing Hsd17B13 inhibitors.

## Protocol 1: Human Liver Organoid Culture and Expansion

This protocol is adapted from established methods for culturing organoids from primary human liver tissue.[\[9\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- 24-well tissue-culture treated plates
- Matrigel® or similar basement membrane extract (BME)[\[19\]](#)
- Sterile pipette tips, 15 mL and 50 mL conical tubes
- Centrifuge
- Incubator (37°C, 5% CO<sub>2</sub>)

Reagents:

- Liver Organoid Expansion Medium (EM): Detailed composition can be found in Bio-Techne or STEMCELL Technologies protocols.[\[17\]](#)[\[19\]](#) Key components typically include Advanced DMEM/F-12, B-27 supplement, N-2 supplement, Nicotinamide, N-Acetylcysteine, Gastrin, EGF, FGF10, HGF, R-spondin-1, and Y-27632 (ROCK inhibitor).[\[10\]](#)[\[19\]](#)[\[20\]](#)
- PBS (Phosphate Buffered Saline)
- TrypLE™ Express or similar dissociation reagent[\[19\]](#)
- Organoid Harvesting Solution

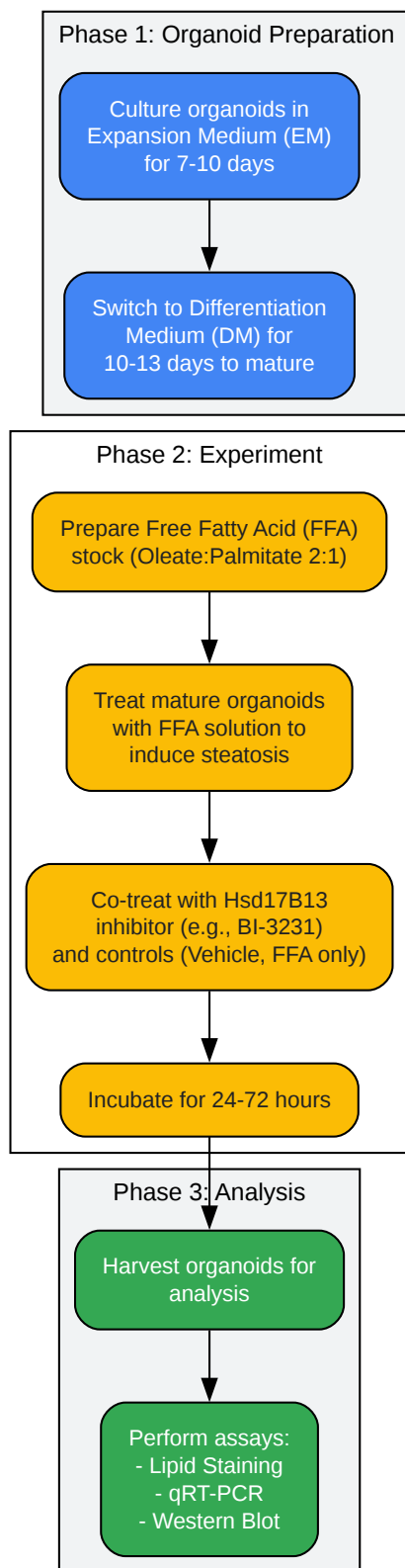
Procedure:

- Thawing and Plating: Thaw cryopreserved human liver organoids or establish new cultures from primary tissue following established guidelines.

- Seeding: Resuspend organoid fragments or single cells in cold Matrigel® at the desired density (e.g., 200 organoid fragments per 30-50 µL dome).[21]
- Plating Domes: Carefully pipette 50 µL domes of the cell-Matrigel mixture into the center of pre-warmed 24-well plate wells.[19]
- Polymerization: Incubate the plate at 37°C for 15-30 minutes to allow the Matrigel to solidify.
- Adding Medium: Gently add 500 µL of pre-warmed Liver Organoid Expansion Medium to each well.
- Culture and Maintenance:
  - Incubate at 37°C and 5% CO<sub>2</sub>.
  - Perform a full medium change every 2-3 days.[19]
  - Monitor organoid growth daily. Organoids should be passaged every 10-14 days, typically before the lumen becomes dark.[19]
- Passaging:
  - Aspirate the medium and mechanically disrupt the Matrigel domes.
  - Depolymerize the Matrigel using an organoid harvesting solution on ice.[18]
  - Pellet the organoids by centrifugation (e.g., 300 x g for 5 minutes).[18]
  - Wash with cold PBS.
  - Break organoids into smaller fragments by pipetting.
  - Re-seed fragments in fresh Matrigel as described in steps 2-5.

## Protocol 2: Induction of Steatosis and Inhibitor Treatment

This protocol describes how to induce a NAFLD-like phenotype (steatosis) in mature liver organoids and subsequently treat them with an Hsd17B13 inhibitor.



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### Workflow for steatosis induction and inhibitor treatment in organoids.

#### Materials:

- Mature liver organoids (cultured as per Protocol 1 and differentiated)
- Free fatty acids: Oleic acid and Palmitic acid
- Fatty acid-free Bovine Serum Albumin (BSA)
- Hsd17B13 inhibitor (e.g., BI-3231)[[12](#)]
- Vehicle control (e.g., DMSO)

#### Procedure:

- Organoid Maturation: After expansion, switch organoids to a differentiation medium for 11-13 days to induce a mature hepatocyte-like phenotype.[[17](#)] The medium is typically changed every other day.
- Prepare Fatty Acid Solution:
  - Prepare a 2:1 molar ratio stock solution of oleic acid and palmitic acid complexed to fatty acid-free BSA. This mimics the lipotoxic conditions of NAFLD.
  - A typical final concentration for treatment is 0.5-1.0 mM total fatty acids.
- Prepare Treatment Media:
  - Control: Standard differentiation medium.
  - Vehicle Control: Medium + vehicle (e.g., DMSO).
  - FFA Treatment: Medium + FFA solution + vehicle.
  - Inhibitor Treatment: Medium + FFA solution + Hsd17B13 inhibitor (at desired concentrations, e.g., 1-10  $\mu$ M).



- Treatment:
  - Aspirate the old medium from the mature organoid cultures.
  - Add 500 µL of the appropriate treatment medium to each well.
  - Incubate for 24-72 hours. The optimal duration should be determined empirically.
- Harvesting: After incubation, harvest organoids for downstream analysis as described in Protocol 1, step 7 (omitting the re-seeding).

## Protocol 3: Analysis of Inhibitor Efficacy

### A. Lipid Accumulation Analysis (Nile Red Staining)

- Fixation: Fix harvested organoids in 4% paraformaldehyde for 30 minutes.
- Staining: Wash with PBS and stain with Nile Red solution (for neutral lipids) and DAPI (for nuclei) for 15-30 minutes.
- Imaging: Wash with PBS and mount the organoids for imaging using confocal microscopy.
- Quantification: Quantify the fluorescence intensity of Nile Red per organoid using image analysis software (e.g., ImageJ). A reduction in intensity in the inhibitor-treated group compared to the FFA-only group indicates efficacy.

### B. Gene Expression Analysis (qRT-PCR)

- RNA Extraction: Extract total RNA from harvested organoids using a commercial kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA.
- qRT-PCR: Perform quantitative real-time PCR using primers for target genes.
  - Target Genes: HSD17B13, markers of lipid metabolism (SCD1, CD36), fibrosis (COL1A1, TIMP1), and inflammation (IL-6, CCL2).[\[11\]](#)[\[14\]](#)
  - Housekeeping Gene: Use a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

- Analysis: Calculate the relative gene expression using the  $\Delta\Delta C_t$  method. A decrease in the expression of pro-inflammatory and pro-fibrotic genes in the inhibitor-treated group indicates a therapeutic effect.

### C. Protein Analysis (Western Blot)

- Protein Extraction: Lyse harvested organoids in RIPA buffer with protease inhibitors to extract total protein.
- Quantification: Determine protein concentration using a BCA assay.
- Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting:
  - Block the membrane and incubate with a primary antibody against Hsd17B13 or other targets (e.g.,  $\alpha$ -SMA for fibrosis).
  - Incubate with an appropriate HRP-conjugated secondary antibody.
- Detection: Visualize bands using an ECL substrate and imaging system. Use a loading control (e.g.,  $\beta$ -actin or GAPDH) to normalize protein levels.

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